Neosulfakinin I

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

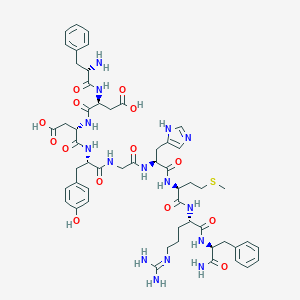

Neosulfakinin I (NSK-I) is a neuropeptide that belongs to the sulfakinin family. It is a highly conserved peptide found in insects, crustaceans, and mollusks. NSK-I plays a crucial role in regulating various physiological and biochemical processes in these organisms. In recent years, there has been a growing interest in understanding the synthesis, mechanism of action, and physiological effects of NSK-I.

Applications De Recherche Scientifique

Isolation and Characterization

Neosulfakinin I, also known as Neb-SK-I, is an insect myotropic peptide identified in various species. Fónagy et al. (1992) isolated Neb-SK-I and Neb-SK-II from the fleshfly, Neobellieria bullata, noting their structural similarities to drosulfakinin sequences and their high homology with vertebrate gastrin II-, cholecystokinin-, and caerulin-related peptides (Fónagy et al., 1992).

Effects on Insect Behavior and Physiology

Nichols et al. (2008) studied the effects of drosulfakinin I and II on Drosophila melanogaster, discovering that these peptides influenced larval odor preference and locomotion, suggesting distinct mechanisms for their effects on these behaviors (Nichols et al., 2008). Additionally, Nichols (2007) reported the first nonsulfated sulfakinin activity in Drosophila melanogaster, showing its influence on gut biology (Nichols, 2007).

Metabolic Activity in Insect Fat Body

Słocińska et al. (2015) explored the metabolic activity of nonsulfated sulfakinin Zopat-SK-1 in the insect fat body, noting significant changes in concentrations of lipids, proteins, and glycogen, suggesting a role in energy metabolism regulation (Słocińska et al., 2015).

Homology and Gene Expression Studies

Duve et al. (1995) isolated callisulfakinin I, identical to drosulfakinin I and neosulfakinin I, from Calliphora vomitoria and performed gene cloning and expression studies, providing insights into the homology and distribution of sulfakinin neurons (Duve et al., 1995).

Myosuppressins and Digestive Enzyme Release

Nachman et al. (1997) reported that insect myosuppressins and sulfakinins, including neosulfakinin, stimulated the release of the digestive enzyme α-Amylase in invertebrates, highlighting their role in digestive processes (Nachman et al., 1997).

Propriétés

Numéro CAS |

145269-74-5 |

|---|---|

Nom du produit |

Neosulfakinin I |

Formule moléculaire |

C54H71N15O14S |

Poids moléculaire |

1186.3 g/mol |

Nom IUPAC |

(3S)-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C54H71N15O14S/c1-84-20-18-37(50(80)64-36(13-8-19-60-54(57)58)49(79)66-38(46(56)76)22-31-11-6-3-7-12-31)65-51(81)40(24-33-27-59-29-62-33)63-43(71)28-61-48(78)39(23-32-14-16-34(70)17-15-32)68-53(83)42(26-45(74)75)69-52(82)41(25-44(72)73)67-47(77)35(55)21-30-9-4-2-5-10-30/h2-7,9-12,14-17,27,29,35-42,70H,8,13,18-26,28,55H2,1H3,(H2,56,76)(H,59,62)(H,61,78)(H,63,71)(H,64,80)(H,65,81)(H,66,79)(H,67,77)(H,68,83)(H,69,82)(H,72,73)(H,74,75)(H4,57,58,60)/t35-,36-,37-,38-,39-,40-,41-,42-/m0/s1 |

Clé InChI |

GWMHNGKMTUHLPS-BXXNOCLASA-N |

SMILES isomérique |

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)N |

SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)N |

SMILES canonique |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)N |

Autres numéros CAS |

145269-74-5 |

Séquence |

FDDYGHMRF |

Synonymes |

Neb-SK-I neosulfakinin I neosulfakinin-I Phe-Asp-Asp-Tyr-Gly-His-Met-Arg-Phe-(NH2) phenylalanyl-aspartyl-aspartyl-tyrosyl-glycyl-histidyl-methionyl-arginyl-phenylalaninamide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(1R,5S)-6-azaniumyl-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B115987.png)

![2-[2-(2-Methylidenecyclopropyl)ethyl]-1,3-dioxolane](/img/structure/B116001.png)